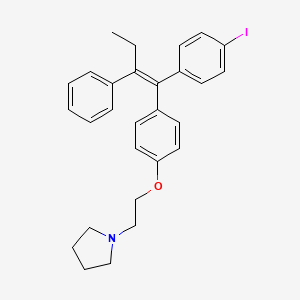
Idoxifene
Übersicht
Beschreibung
Idoxifene, also known as pyrrolidino-4-iodotamoxifen, is a non
Wissenschaftliche Forschungsanwendungen
1. Treatment of Locally Advanced/Metastatic Breast Cancer Resistant to Tamoxifen
- Summary of Application : Idoxifene, a selective estrogen receptor modulator (SERM), has been studied for its potential use in treating patients with locally advanced or metastatic breast cancer that is resistant to Tamoxifen . It was found to have a greater binding affinity for the estrogen receptor (ER) and reduced agonist activity compared to Tamoxifen in preclinical studies .
- Methods of Application/Experimental Procedures : A randomized phase II trial was conducted with 56 postmenopausal patients with progressive locally advanced/metastatic breast cancer . The study assessed whether Idoxifene showed evidence of activity compared with an increased 40 mg/day dose of Tamoxifen in patients who had previously demonstrated resistance to the standard 20 mg/day dose of Tamoxifen .
- Results/Outcomes : Of 47 patients eligible for response (25 Idoxifene, 22 Tamoxifen), two partial responses and two disease stabilizations for > 6 months were seen with Idoxifene . The median duration of clinical benefit was 9.8 months . In contrast, no objective responses were seen with the increased 40 mg/day dose of Tamoxifen .
2. Antagonizing Estradiol-dependent MCF-7 Breast Cancer Xenograft Growth
- Summary of Application : Idoxifene has been studied for its ability to antagonize Estradiol-dependent MCF-7 breast cancer xenograft growth . It is a novel selective estrogen (E2) receptor (ER) modulator that is currently in clinical development for the treatment of breast cancer .
- Methods of Application/Experimental Procedures : The abilities of Idoxifene and Tamoxifen to antagonize E2-dependent MCF-7 xenograft growth in oophorectomized athymic mice were compared . The basis for Idoxifene’s antitumor activity was examined by comparing the effectiveness of the clinically used trans-isomer (referred to here as Idoxifene) with its cis-isomer .
- Results/Outcomes : Both Idoxifene and Tamoxifen significantly inhibited E2-dependent tumor growth, whereas cis-Idoxifene had little effect . Sustained induction of apoptosis may contribute to prolonged antagonism of E2-dependent growth, and it occurred to a greater extent following 3 months of Idoxifene, compared to Tamoxifen .
3. Prevention of Bone Loss and Lowering Cholesterol Levels
- Summary of Application : Idoxifene, a selective estrogen receptor modulator (SERM), has been studied for its potential use in preventing bone loss and lowering cholesterol levels in ovariectomized rats . This application is particularly relevant in the context of postmenopausal osteoporosis and cardiovascular disease, where estrogen deficiency plays a significant role .
- Methods of Application/Experimental Procedures : The study involved the administration of Idoxifene to ovariectomized rats, a common model for studying postmenopausal conditions . The effects of Idoxifene on bone density and cholesterol levels were then measured and compared with control groups .
- Results/Outcomes : The study found that Idoxifene was effective in preventing bone loss and lowering cholesterol levels in the ovariectomized rats . This suggests that Idoxifene could potentially be used as a therapeutic agent in the management of postmenopausal osteoporosis and cardiovascular disease .
4. Inhibition of Hormone-Dependent Breast Cancer Growth
- Summary of Application : Idoxifene has been studied for its ability to inhibit hormone-dependent breast cancer growth . It is more effective than Tamoxifen at inhibiting both MCF-7 cell growth in vitro and rat mammary tumor growth in vivo .
- Methods of Application/Experimental Procedures : The study involved the administration of Idoxifene to hormone-dependent breast cancer cells and rat mammary tumors . The effects of Idoxifene on tumor growth were then measured and compared with control groups .
- Results/Outcomes : The study found that Idoxifene was effective in inhibiting hormone-dependent breast cancer growth . This suggests that Idoxifene could potentially be used as a therapeutic agent in the management of hormone-dependent breast cancer .
Eigenschaften
IUPAC Name |
1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOTMDDZAJTGQ-DQSJHHFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043926 | |
| Record name | Idoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Idoxifene | |
CAS RN |
116057-75-1 | |
| Record name | Idoxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116057-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idoxifene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



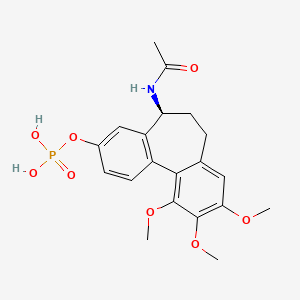
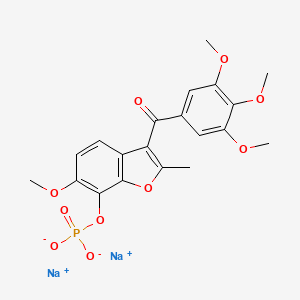
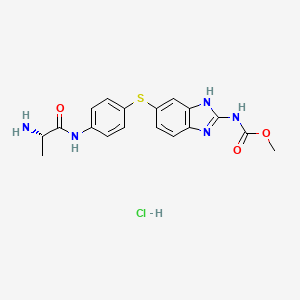
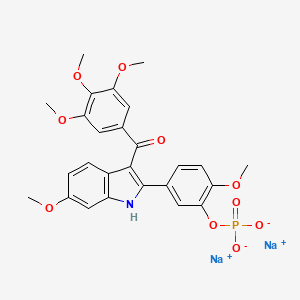
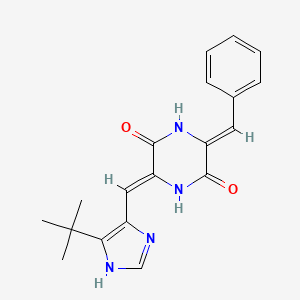
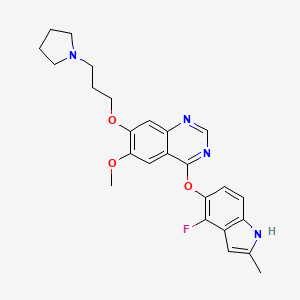
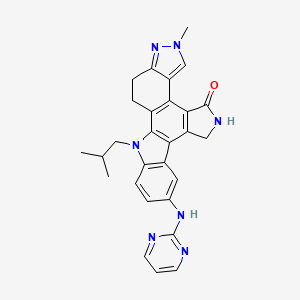
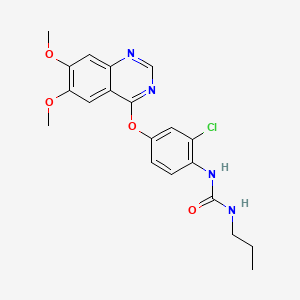
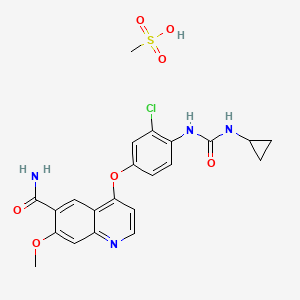
![N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide](/img/structure/B1683802.png)
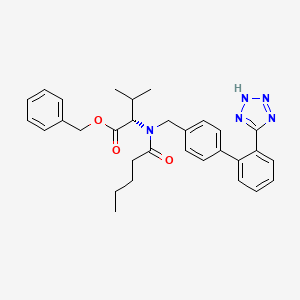
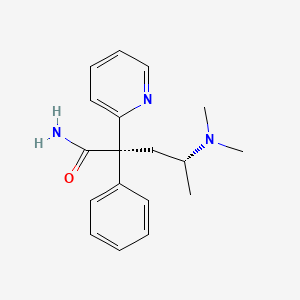
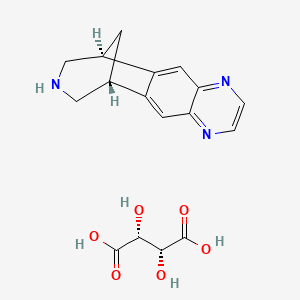
![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)